molecular formula C11H13NO4 B1356617 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 76824-93-6

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B1356617
CAS RN: 76824-93-6
M. Wt: 223.22 g/mol
InChI Key: WBDSVFTUSBMMLD-UHFFFAOYSA-N
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Description

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound that has been identified as an endogenous substance in rat brain and may have physiological roles, particularly influencing the behavior of mice after peripheral injection . This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carbox

Scientific Research Applications

Synthesis and Enantiopurity

One key application of 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its analogues is in the synthesis of enantiopure compounds. For instance, enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a component useful in the synthesis of modulators of nuclear receptors, was synthesized with high enantiopurity using a dynamic kinetic hydrolysis method (Forró et al., 2016).

Biologically Active Compounds

This compound also plays a role in the synthesis of biologically active compounds. Brominated 1,2,3,4-tetrahydroisoquinolines, derived from the red alga Rhodomela confervoides, were synthesized using similar compounds as starting materials. These compounds show potential in various biological activities (Ma et al., 2007).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as efficacious and safe drugs for diabetes (Azukizawa et al., 2008).

Biochemical Analysis

Biochemical Properties

7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the synthesis and metabolism of neurotransmitters, potentially affecting neurological functions . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, it can influence enzyme activity by acting as a competitive or non-competitive inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of the compound can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location within the cell.

properties

IUPAC Name

7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-10-4-6-2-8(11(14)15)12-5-7(6)3-9(10)13/h3-4,8,12-13H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSVFTUSBMMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(CC2=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539790
Record name 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76824-93-6
Record name 7-Hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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